molecular formula C25H25N5O3S B11574625 ethyl 4-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]benzoate

ethyl 4-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]benzoate

Cat. No.: B11574625
M. Wt: 475.6 g/mol
InChI Key: KDWLCQBXGFPBOL-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]benzoate is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]benzoate typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under basic conditions.

    Coupling Reactions: The indole and triazine rings are then coupled through a sulfanyl linkage using thiol reagents.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the triazine ring, using reagents such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium alkoxide in alcohol solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoates or triazines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and triazine rings could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]benzoate: Unique due to the combination of indole and triazine rings.

    This compound: Similar compounds may include other indole derivatives or triazine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

ethyl 4-[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]benzoate

InChI

InChI=1S/C25H25N5O3S/c1-4-15-30-19-10-8-7-9-18(19)21-22(30)27-25(29-28-21)34-20(5-2)23(31)26-17-13-11-16(12-14-17)24(32)33-6-3/h4,7-14,20H,1,5-6,15H2,2-3H3,(H,26,31)

InChI Key

KDWLCQBXGFPBOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2

Origin of Product

United States

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